1-(4-Butylphenyl)-2-chloroethanone

Description

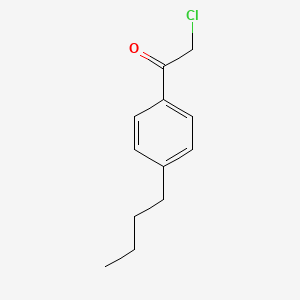

1-(4-Butylphenyl)-2-chloroethanone (CAS: 77234-66-3) is a chloroethanone derivative with the molecular formula C₁₂H₁₅ClO and a molecular weight of 210.7 g/mol . Structurally, it features a chloroacetyl group (-CO-CH₂Cl) attached to a 4-sec-butylphenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, ligands, and heterocyclic compounds. Its reactivity stems from the electrophilic chloroacetyl moiety, which participates in nucleophilic substitution and condensation reactions.

Properties

IUPAC Name |

1-(4-butylphenyl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-2-3-4-10-5-7-11(8-6-10)12(14)9-13/h5-8H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTJDNFNBNXTFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-2-chloroethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-butylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)-2-chloroethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed:

Nucleophilic Substitution: Products include substituted ethanones with various functional groups.

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Reduction: Products include alcohols.

Scientific Research Applications

1-(4-Butylphenyl)-2-chloroethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-2-chloroethanone involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions enable the compound to modify other molecules and exert its effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups: Methoxy (e.g., 1-(9H-carbazol-9-yl)-2-(4-hydroxy-3-methoxyphenylamino)ethanone) enhances radical scavenging activity by stabilizing free radicals via resonance .

- Electron-Withdrawing Groups: Chloro or nitro substituents (e.g., 1-(4-chlorophenyl)-2-phenylethanone) increase electrophilicity, favoring nucleophilic substitution in ligand synthesis .

- Amino Groups: 1-(4-Aminophenyl)-2-chloroethanone enables Hantzsch thiazole synthesis, yielding nanomolar elastase inhibitors with antiproliferative activity .

Antioxidant Activity

Carbazole analogs (e.g., 1-(9H-carbazol-9-yl)-2-(4-hydroxy-3-methoxyphenylamino)ethanone) exhibit superior DPPH radical scavenging (IC₅₀ ~15 µM) compared to butylated hydroxyanisole (BHA, IC₅₀ ~25 µM) due to electron-donating methoxy groups .

Antitumor Activity

Pyrazole derivatives synthesized from 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone show IC₅₀ values <1 µM against MCF-7, NCI-H460, and SF-268 cell lines, outperforming doxorubicin (IC₅₀ ~2 µM) .

Antimicrobial Activity

3-Thiocyanato-7-hydroxy-4H-chromen-4-one derivatives from 1-(2,4-dihydroxyphenyl)-2-chloroethanone exhibit broad-spectrum antibacterial activity, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Critical Analysis of Substituent Effects

- Steric Effects: Bulky substituents (e.g., sec-butyl in this compound) may reduce reaction rates in nucleophilic substitutions due to steric hindrance .

- Solubility: Hydroxyl or amino groups (e.g., 1-(4-aminophenyl)-2-chloroethanone) improve aqueous solubility, enhancing bioavailability in drug candidates .

Biological Activity

Overview

1-(4-Butylphenyl)-2-chloroethanone is an aromatic ketone characterized by a butyl group attached to a phenyl ring, which is further linked to a chloroethanone moiety. This compound has garnered interest in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science.

The compound is synthesized primarily through the Friedel-Crafts acylation reaction, where 4-butylbenzene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3). This process requires careful temperature control to manage the exothermic nature of the reaction and minimize side reactions.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The chloro group allows for nucleophilic substitution reactions, while the ketone can undergo oxidation or reduction, modifying other molecules and potentially influencing biological pathways. The compound may exhibit effects through:

- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles such as amines or alcohols.

- Oxidation and Reduction : The ketone functionality can be oxidized to carboxylic acids or reduced to alcohols, altering its reactivity profile.

Biological Activity

Research into the biological activity of this compound has highlighted several potential effects:

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties. The structure-activity relationship indicates that modifications on the phenyl ring can enhance or diminish this activity.

- Cytotoxic Effects : Some studies have indicated that this compound may possess cytotoxic properties against specific cancer cell lines, warranting further investigation into its mechanism of action and potential therapeutic applications.

Table 1: Biological Activities of Related Compounds

| Compound Name | Antimicrobial Activity | Cytotoxicity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Structure influences activity |

| 1-(4-Methylphenyl)-2-chloroethanone | Moderate | No | Less potent than butyl derivative |

| 1-(4-Ethylphenyl)-2-chloroethanone | Yes | Moderate | Similar activity profile |

Case Studies

Several case studies have explored the biological implications of compounds similar to this compound:

- Antimicrobial Screening : A high-throughput screening method was employed to evaluate various derivatives for their antimicrobial efficacy against resistant strains of bacteria like Staphylococcus aureus. Compounds with structural similarities showed varying degrees of effectiveness, suggesting a need for structural optimization .

- Cytotoxicity Assessment : In vitro studies conducted on cancer cell lines demonstrated that certain derivatives exhibited significant cytotoxic effects. The mechanism was hypothesized to involve apoptosis induction through oxidative stress pathways, although further mechanistic studies are required .

- Environmental Impact : Research indicates that compounds like this compound may persist in aquatic environments, raising concerns about their ecological impact and potential bioaccumulation in food chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.